Fraxetin

Catalog No.
S528483
CAS No.
574-84-5
M.F
C10H8O5
M. Wt
208.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fraxetin

CAS Number

574-84-5

Product Name

Fraxetin

IUPAC Name

7,8-dihydroxy-6-methoxychromen-2-one

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3

InChI Key

HAVWRBANWNTOJX-UHFFFAOYSA-N

SMILES

O=C1C=CC2=C(O1)C(O)=C(O)C(OC)=C2

Solubility

Soluble in DMSO.

Synonyms

6-methoxy-7,8-dihydroxycoumarin, fraxetin

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O

Description

The exact mass of the compound Fraxetin is 208.03717 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory Properties

Research suggests that fraxetin possesses antioxidant and anti-inflammatory properties. Studies have shown its ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases. Additionally, fraxetin may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response [].

These properties are being explored in the context of diseases like neurodegenerative disorders (Alzheimer's and Parkinson's disease) and cardiovascular diseases, where oxidative stress and inflammation play a significant role [, ].

Antibacterial Activity

Studies have investigated the potential of fraxetin for its antibacterial properties. Some research suggests that fraxetin can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This makes it a promising candidate for the development of novel antibiotics to combat the growing problem of antibiotic resistance.

Other Potential Applications

Scientific research is exploring fraxetin's potential applications in various other areas. These include:

  • Bone health: Studies suggest fraxetin may stimulate bone formation and could be beneficial for bone-related diseases like osteoporosis [].
  • Cancer: Some research indicates fraxetin's potential to inhibit the growth and spread of cancer cells. However, more research is needed to understand its efficacy and safety in cancer treatment.

Fraxetin is a naturally occurring hydroxycoumarin, specifically identified as 6-methoxycoumarin. Its chemical formula is C10H8O5, and it features hydroxy groups at positions 7 and 8, which differentiate it from other coumarins. This compound is primarily extracted from various species of the Fraxinus genus, notably Fraxinus rhynchophylla and Fraxinus bungeana. Fraxetin has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in protecting cells from oxidative stress and cytotoxicity .

, particularly in the context of its antioxidant properties. The compound primarily reacts through two mechanisms:

  • Hydrogen Transfer Mechanism (HT): In neutral conditions, fraxetin acts as an antioxidant by donating hydrogen atoms to free radicals.
  • Single Electron Transfer Mechanism (SET): When deprotonated, fraxetin can engage in electron transfer reactions, enhancing its reactivity with oxidizing agents .

These mechanisms contribute to its effectiveness in scavenging free radicals and mitigating oxidative damage.

Fraxetin exhibits a wide range of biological activities:

  • Antioxidant: It protects cells from oxidative stress by scavenging free radicals.
  • Anti-inflammatory: Fraxetin has been shown to reduce inflammation markers in various studies.
  • Anticancer: It demonstrates potential in inhibiting cancer cell proliferation.
  • Antidiabetic and Antiobesity: The compound has been linked to improved metabolic profiles and glucose regulation.
  • Antimicrobial: Fraxetin displays activity against various pathogens, suggesting potential for therapeutic use in infectious diseases .

Fraxetin can be synthesized through several methods:

  • Natural Extraction: Primarily obtained from the bark and leaves of Fraxinus species.
  • Chemical Synthesis: Laboratory methods involve the modification of simpler coumarin derivatives, often utilizing reactions like methylation and hydroxylation to introduce functional groups characteristic of fraxetin.

Research continues to explore more efficient synthetic pathways to increase yield and purity .

The applications of fraxetin are extensive:

  • Pharmaceuticals: Due to its diverse biological activities, fraxetin is investigated for use in developing drugs targeting cancer, diabetes, and inflammation.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at preventing oxidative damage.
  • Food Industry: As a natural antioxidant, fraxetin may be used in food preservation to enhance shelf life and maintain quality .

Studies on fraxetin's interactions reveal its potential synergistic effects with other compounds:

  • It has been shown to enhance the efficacy of certain anticancer drugs when used in combination therapies.
  • Interaction with other antioxidants can lead to improved protective effects against oxidative stress.

These interactions highlight the importance of understanding fraxetin's role within complex biological systems for therapeutic applications .

Fraxetin shares structural similarities with other coumarins, allowing for comparative analysis. Notable similar compounds include:

CompoundStructure CharacteristicsUnique Features
EsculetinHydroxycoumarin with a single hydroxyl groupExhibits strong antioxidant properties
ScopoletinHydroxycoumarin with methoxy groupsKnown for anti-inflammatory effects
UmbelliferoneSimple coumarin structureUsed as a fluorescent probe in biological studies

Fraxetin is unique due to its specific arrangement of hydroxy and methoxy groups, which enhances its reactivity and biological activity compared to these other compounds. Its comprehensive profile of pharmacological benefits sets it apart as a promising candidate for further research and application .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

208.03717335 g/mol

Monoisotopic Mass

208.03717335 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

231.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CD3GD44O3K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

574-84-5

Metabolism Metabolites

Fraxetin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(8-hydroxy-6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Fraxetin

Dates

Modify: 2023-08-15
1: Xia YL, Liang SC, Zhu LL, Ge GB, He GY, Ning J, Lv X, Ma XC, Yang L, Yang SL. Identification and characterization of human UDP-glucuronosyltransferases responsible for the glucuronidation of fraxetin. Drug Metab Pharmacokinet. 2014;29(2):135-40. Epub 2013 Sep 10. PubMed PMID: 24025985.

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